molecular formula C20H23N5OS B2640411 N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-62-5

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2640411
CAS No.: 1775542-62-5
M. Wt: 381.5
InChI Key: DMZHZEPDBIIUJW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline, thiomorpholine, and pyrazolo[1,5-a]pyrazine derivatives. The synthetic route may involve:

    Nitration and Reduction: Nitration of 2,4-dimethylaniline followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.

    Amidation: Coupling of the amine with the carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and disrupting cellular processes.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-4-5-16(14(2)10-13)22-20(26)17-11-18-19(24-6-8-27-9-7-24)21-15(3)12-25(18)23-17/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZHZEPDBIIUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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